4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)
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Overview
Description
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) is a chemical compound with the molecular formula C27H18Cl4N2 and a molecular weight of 512.27 g/mol . This compound is known for its unique structure, which includes two benzylidene aniline groups connected by a methylene bridge, each substituted with two chlorine atoms at the 2 and 4 positions .
Preparation Methods
The synthesis of 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4,4’-methylenedianiline . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent .
Chemical Reactions Analysis
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups, resulting in the formation of 4,4’-methylenebis(2,4-dichloroaniline).
Scientific Research Applications
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Comparison with Similar Compounds
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(2-chloroaniline): This compound has similar structural features but lacks the benzylidene groups.
4,4’-Methylenebis(N,N-dimethylaniline): This compound has dimethylamino groups instead of benzylidene groups.
4,4’-Methylenebis(N-(4-methoxybenzylidene)aniline): This compound has methoxy groups instead of chlorine atoms.
Each of these compounds has unique properties and applications, making 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) distinct in its specific uses and effects.
Properties
Molecular Formula |
C27H18Cl4N2 |
---|---|
Molecular Weight |
512.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[4-[[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H18Cl4N2/c28-22-7-5-20(26(30)14-22)16-32-24-9-1-18(2-10-24)13-19-3-11-25(12-4-19)33-17-21-6-8-23(29)15-27(21)31/h1-12,14-17H,13H2 |
InChI Key |
OEMOMICZCMIBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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